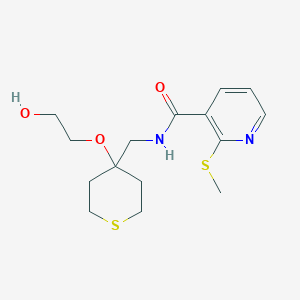

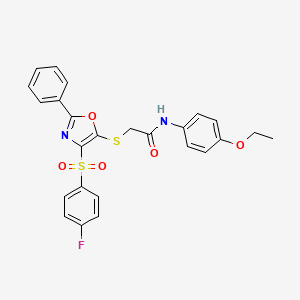

![molecular formula C15H15BrN2O2S B2544466 N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide CAS No. 75230-52-3](/img/structure/B2544466.png)

N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” is a chemical compound with the linear formula C14H12BrN3O. It has a molecular weight of 318.175 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” is represented by the linear formula C14H12BrN3O .Physical And Chemical Properties Analysis

The compound “N’-(1-(3-BROMOPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE” has a molecular weight of 318.175 . No further physical or chemical properties were found in the sources.Scientific Research Applications

Nonlinear Optical Properties

The research conducted by Ahamed et al. (2018) on a closely related compound, N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide, highlights its potential applications in the nonlinear electro-optic field. The study outlines the crystal's structure determined through X-ray diffraction analysis and its functional groups identified by FT-IR analysis. The third-order nonlinear optical properties were derived using a single-beam Z-scan technique, suggesting significant potential for micro-level nonlinearity due to a large first-order molecular hyperpolarizability, 9.79 times that of urea. This indicates a promising charge transfer atmosphere facilitating micro-level nonlinearity, making it suitable for applications in nonlinear optics and electro-optic devices (Ahamed et al., 2018).

Antimicrobial Activities

A study by Ghiya and Joshi (2016) synthesized a series of biologically active N′-substituted-4-methylbenzenesulfonohydrazide derivatives through the condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds. These synthesized compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities, showcasing a potential route for developing new antimicrobial agents. The compounds’ synthesis was facilitated by polystyrene sulfonic acid in an aqueous medium, characterizing the derivatives through IR, NMR, and mass spectra (Ghiya & Joshi, 2016).

Corrosion Inhibition

Ichchou et al. (2019) investigated two sulfonohydrazide derivatives, including N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide, as corrosion inhibitors for XC38 carbon steel in acidic media. The study employed electrochemical measurements and theoretical calculations to demonstrate these derivatives' effectiveness in corrosion inhibition. The inhibitors displayed mixed-type inhibition behavior and their adsorption on steel surfaces, mainly through physisorption, following the Langmuir adsorption isotherm. This research opens avenues for using such compounds in corrosion protection applications (Ichchou et al., 2019).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves the reaction of 3-bromobenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a base to form the corresponding hydrazone intermediate. The hydrazone intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "3-bromobenzaldehyde", "4-methylbenzenesulfonylhydrazide", "Base (e.g. sodium hydroxide)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde and 4-methylbenzenesulfonylhydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting hydrazone intermediate and wash with cold water.", "Step 4: Dissolve the hydrazone intermediate in a suitable solvent (e.g. dichloromethane).", "Step 5: Add acetic anhydride to the reaction mixture and stir at room temperature for several hours.", "Step 6: Filter the resulting product and wash with cold water.", "Step 7: Recrystallize the product from a suitable solvent (e.g. ethanol) to obtain pure N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide." ] } | |

CAS RN |

75230-52-3 |

Molecular Formula |

C15H15BrN2O2S |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

N-[1-(3-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H15BrN2O2S/c1-11-6-8-15(9-7-11)21(19,20)18-17-12(2)13-4-3-5-14(16)10-13/h3-10,18H,1-2H3 |

InChI Key |

NFIMDMPKBKXVCH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)

![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)

amine](/img/structure/B2544403.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)